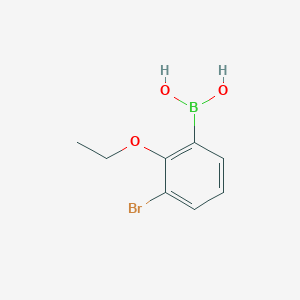

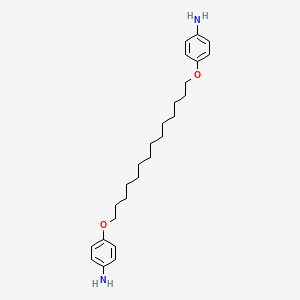

![molecular formula C18H25BO3Si B1505975 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid CAS No. 850380-91-5](/img/structure/B1505975.png)

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid

Descripción general

Descripción

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid (4-TBPB) is an organoboronic acid used as a reagent in synthetic organic chemistry. It is an important building block in the synthesis of various organic compounds and is used in a variety of research applications. 4-TBPB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, 4-TBPB has been used in the synthesis of various compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid: is utilized in asymmetric synthesis, particularly in asymmetric addition reactions with β-substituted cyclic enones . This application is crucial for creating chiral molecules that are significant in the development of pharmaceuticals and agrochemicals.

Hydroarylation Reactions

This compound serves as a reactant in hydroarylation reactions , which involves the direct addition of an aryl group to an unsaturated substrate . Such reactions are valuable for constructing complex organic molecules efficiently.

Heterocyclization

In the field of heterocyclic chemistry, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is involved in heterocyclization with phenylpropiolates . This process is essential for the synthesis of various heterocyclic compounds that have diverse applications, including drug discovery.

Suzuki-Miyaura Coupling

This boronic acid derivative is a key reactant in double Suzuki-Miyaura coupling reactions . These coupling reactions are widely used in the formation of biaryl compounds, which are structural units in many organic electronics and pharmaceuticals.

Electroluminescent Material Synthesis

As a starting material, it contributes to the synthesis of red electroluminescent polyfluorenes . These materials are important for the development of OLED (Organic Light Emitting Diode) technologies used in display and lighting systems.

Biologically Active Molecules

The compound is also involved in the synthesis of biologically active molecules, including:

- Phenylpyridone derivatives that act as MCH1R antagonists . These antagonists are explored for their potential in treating obesity and anxiety.

- Atromentin and its O-alkylated derivatives , which have been studied for their antibacterial properties .

- Gelatinases and MT1-MMP inhibitors , which are significant in cancer research as they can inhibit the spread of cancer cells .

Mecanismo De Acción

Target of Action

Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .

Mode of Action

It is known to be involved in various chemical reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .

Biochemical Pathways

It has been used as a reactant in the synthesis of biologically active molecules including phenylpyridone derivatives as mch1r antagonists, atromentin and its o-alkylated derivatives, and gelatinases and mt1-mmp inhibitors .

Pharmacokinetics

It is known to have a molecular weight of 25219, a density of 10±01 g/cm3, a boiling point of 3214±440 °C at 760 mmHg, and a melting point of 194-198ºC .

Result of Action

It has been used as a starting material for the synthesis of red electroluminescent polyfluorenes .

Action Environment

It is known to be stable under normal temperatures and pressures, and it should be stored in a cool, dry, and well-ventilated place .

Propiedades

IUPAC Name |

[4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKZPBVNZYGTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716584 | |

| Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid | |

CAS RN |

850380-91-5 | |

| Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

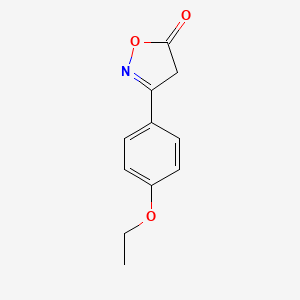

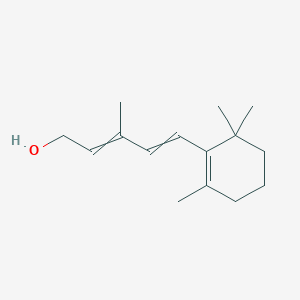

![Ethyl 6-bromo-2-phenylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1505893.png)

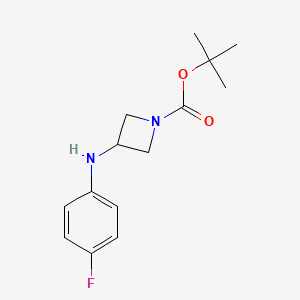

![4-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]Benzaldehyde](/img/structure/B1505907.png)